Home > Products > Screening Compounds P145897 > N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034537-05-6

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-2925508
CAS Number: 2034537-05-6
Molecular Formula: C17H16N4O
Molecular Weight: 292.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) α and β. [] This compound, also known as TAS-116, demonstrated potent antitumor effects in an NCI-H1975 xenograft mouse model. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It acts on the RAS/RAF/MEK/ERK signaling cascade, a pathway often implicated in oncogenesis. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 acts as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This kinase is frequently dysregulated in various cancers. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: This compound is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants, with significant selectivity over wild-type EGFR. [] This selectivity makes it a promising candidate for treating non-small cell lung cancer (NSCLC) driven by these specific mutations. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective inhibitor of the Akt kinase, specifically demonstrating selectivity for Akt1 over Akt2. [] This selectivity is notable for its potential to reduce cutaneous toxicity associated with Akt inhibition. [] Hu7691 has been granted Investigational New Drug (IND) status by the National Medical Products Administration (NMPA). []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants, displaying selectivity over wild-type EGFR. [] It exhibits potent activity against common EGFR mutations (exon 19 deletion, L858R, and double mutants T790M/L858R and T790M/Del) and has progressed to Phase I clinical trials for mutant EGFR-driven NSCLC. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 acts as a dual inhibitor of c-Met and Ron kinases, exhibiting a preferential binding affinity for the activated conformation of c-Met. [] It has shown promising in vivo efficacy in a c-Met amplified subcutaneous tumor xenograft model (GTL-16). []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective antagonist of the glucocorticoid receptor (GR). [] It is currently under evaluation in a phase 2 clinical study for treating Cushing's syndrome. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It has emerged as a clinical candidate for treating schizophrenia, representing the first reported clinical entry for this mechanism in this indication. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound exhibits inhibitory potency against specific kinases that possess a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds demonstrated potent in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. [] Compound 7d within this series exhibited particularly strong activity by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting tubulin polymerization, similarly to colchicine. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5). [] It shows promise as a potential treatment for fibrotic diseases, including renal, hepatic, and pulmonary fibrosis. [] In preclinical models, it demonstrated significant antifibrotic activity by reducing collagen IA1 mRNA expression. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 acts as a potent and highly selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [] It exhibits potent antiplatelet activity, inhibiting serotonin-amplified human platelet aggregation. [] APD791 demonstrated favorable pharmacokinetic properties in preclinical studies and was selected for further development as a potential treatment for arterial thrombosis. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent inhibitor of Jak2, a target for myeloproliferative neoplasms. [] It demonstrates efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro and in vivo. [] AZD1480 has entered Phase I clinical trials. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. [] It demonstrates potent activity in rodent models of choroidal neovascularization (CNV), making it a potential therapy for neovascular age-related macular degeneration. []
Overview

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique combination of pyrazole and pyridine moieties, which contribute to its potential biological activity. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Source

This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications .

Classification

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is primarily classified as an aromatic amide due to its structural features.

Synthesis Analysis

Methods

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves several steps:

  1. Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
  2. Pyridine Ring Formation: Various methods such as cyclization or condensation reactions with suitable precursors are employed to synthesize the pyridine ring.
  3. Benzamide Formation: The final step involves coupling the intermediate with benzoyl chloride or a similar reagent to yield N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide.

Technical Details

The synthesis route requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as column chromatography are often used for purification.

Molecular Structure Analysis

Structure

The molecular formula for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is C18H17N5OC_{18}H_{17}N_{5}O. The compound has a complex structure characterized by:

  • A pyrazole ring
  • A pyridine ring
  • A benzamide moiety
Chemical Reactions Analysis

Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions depending on the substituents present.

Technical Details

Understanding these reactions is crucial for modifying the compound's structure to enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action for N-((2-(1-methyl-1H-pyrazol-4-y)pyridin 3-y)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The exact mechanism varies based on the biological context and target involved.

Physical and Chemical Properties Analysis

Physical Properties

While specific data on physical properties like boiling point or melting point may not be readily available, general characteristics include:

PropertyValue
Molecular Weight305.36 g/mol
DensityNot Available

Chemical Properties

Chemical properties include solubility in organic solvents and stability under standard laboratory conditions. The compound's reactivity profile makes it suitable for further derivatization in synthetic applications .

Applications

N-((2-(1-methyl-1H-pyrazol 4-y)pyridin 3-y)methyl)benzamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects such as anti-inflammatory and anticancer activities.
  2. Pharmaceutical Development: Serves as a lead compound for developing new drugs targeting specific biological pathways.
  3. Materials Science: Its unique structure may contribute to developing novel materials with desirable electronic or optical properties.
  4. Biological Research: Used as a tool in studying biological mechanisms involving nitrogen-containing heterocycles .

Properties

CAS Number

2034537-05-6

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C17H16N4O

Molecular Weight

292.342

InChI

InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,22)

InChI Key

LWQQYLFCLWSRIM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.